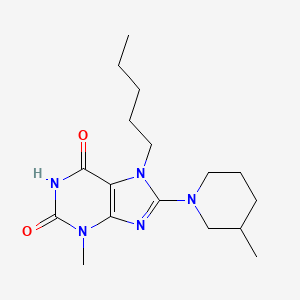
3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione , also known as BI 1356 , is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes . It belongs to the class of xanthine derivatives and has a fascinating pharmacological profile.
Synthesis Analysis
The synthesis of BI 1356 involves several steps, including the reaction of ®-piperidine-3-amine with 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in the presence of a suitable base in an inert organic solvent . The synthetic pathway ensures the formation of the desired compound with high yield.
Molecular Structure Analysis
The molecular structure of BI 1356 consists of a purine core with a piperidine moiety and a quinazolin-2-ylmethyl group attached at specific positions. The 3-methyl and 7-but-2-ynyl substituents contribute to its unique structure .
Physical And Chemical Properties Analysis
Wirkmechanismus
As a DPP-4 inhibitor , BI 1356 works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones such as GLP-1 and GIP . These hormones enhance insulin secretion and reduce glucagon release, ultimately improving blood glucose control in patients with type 2 diabetes .
Eigenschaften
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-5-6-10-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-9-7-8-12(2)11-21/h12H,4-11H2,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTNDQOQWZCGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)
![[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2738947.png)
![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2738951.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2738953.png)
![methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2738954.png)
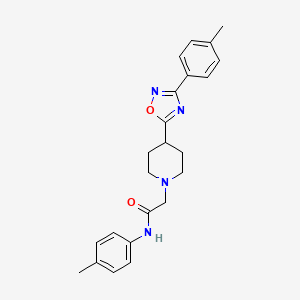
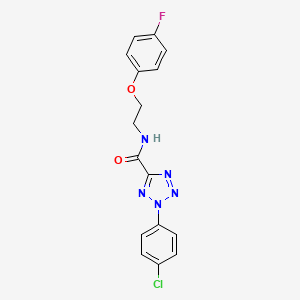
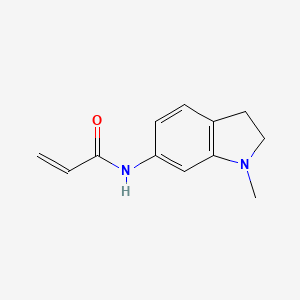
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
methanone](/img/structure/B2738961.png)
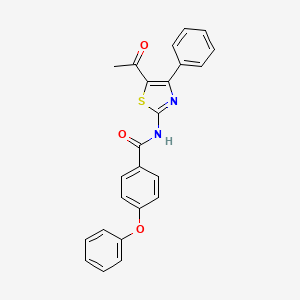
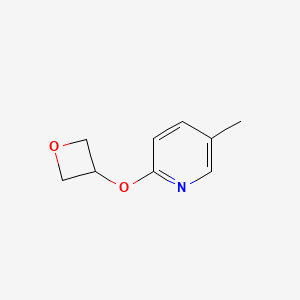
![2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2738965.png)